molecular formula C18H22N3Na3O4 B3844128 trisodium 5-{3-[(diethylamino)methyl]-4-ethoxybenzyl}-2,4,6-pyrimidinetriolate

trisodium 5-{3-[(diethylamino)methyl]-4-ethoxybenzyl}-2,4,6-pyrimidinetriolate

Cat. No. B3844128
M. Wt: 413.4 g/mol
InChI Key: ZMOCJRVBERCSCV-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Trisodium 5-{3-[(diethylamino)methyl]-4-ethoxybenzyl}-2,4,6-pyrimidinetriolate, commonly known as TRPM8, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

TRPM8 functions as a cold and menthol receptor, activating ion channels in response to cold temperatures and menthol. This activation leads to a decrease in intracellular calcium levels, which can trigger apoptosis in cancer cells and reduce pain sensation in sensory neurons.
Biochemical and Physiological Effects:
TRPM8 has been shown to have a variety of biochemical and physiological effects, including inducing apoptosis in cancer cells, reducing pain sensation in sensory neurons, and regulating calcium levels in cells. Additionally, TRPM8 has been found to play a role in thermoregulation, as it is activated by cold temperatures.

Advantages and Limitations for Lab Experiments

One advantage of using TRPM8 in lab experiments is its specificity for cancer cells and sensory neurons, making it a potential targeted therapy. However, TRPM8 can also be difficult to work with due to its complex structure and limited solubility.

Future Directions

There are several future directions for research on TRPM8, including exploring its potential as a targeted therapy for cancer and neuropathic pain, investigating its role in thermoregulation, and developing new synthesis methods to improve its solubility and bioavailability. Additionally, further studies are needed to determine the long-term effects of TRPM8 on healthy cells and to optimize dosing and delivery methods.

Scientific Research Applications

TRPM8 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neuropathic pain. Research has shown that TRPM8 can induce apoptosis, or programmed cell death, in cancer cells, while sparing healthy cells. Additionally, TRPM8 has been found to have analgesic properties, making it a potential treatment for neuropathic pain.

properties

IUPAC Name

trisodium;5-[[3-(diethylaminomethyl)-4-ethoxyphenyl]methyl]pyrimidine-2,4,6-triolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4.3Na/c1-4-21(5-2)11-13-9-12(7-8-15(13)25-6-3)10-14-16(22)19-18(24)20-17(14)23;;;/h7-9H,4-6,10-11H2,1-3H3,(H3,19,20,22,23,24);;;/q;3*+1/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOCJRVBERCSCV-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)CC2=C(N=C(N=C2[O-])[O-])[O-])OCC.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N3Na3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trisodium 5-{3-[(diethylamino)methyl]-4-ethoxybenzyl}-2,4,6-pyrimidinetriolate
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trisodium 5-{3-[(diethylamino)methyl]-4-ethoxybenzyl}-2,4,6-pyrimidinetriolate
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trisodium 5-{3-[(diethylamino)methyl]-4-ethoxybenzyl}-2,4,6-pyrimidinetriolate

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